molecular formula C22H27NO6 B11307213 trans-4-[({2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B11307213
M. Wt: 401.5 g/mol
InChI Key: PFJDIEDFCSXTMD-UHFFFAOYSA-N
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Description

4-({2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that features a chromenyl group, a propanamido linkage, and a cyclohexane carboxylic acid moiety

Properties

Molecular Formula

C22H27NO6

Molecular Weight

401.5 g/mol

IUPAC Name

4-[[2-(4-ethyl-2-oxochromen-7-yl)oxypropanoylamino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C22H27NO6/c1-3-15-10-20(24)29-19-11-17(8-9-18(15)19)28-13(2)21(25)23-12-14-4-6-16(7-5-14)22(26)27/h8-11,13-14,16H,3-7,12H2,1-2H3,(H,23,25)(H,26,27)

InChI Key

PFJDIEDFCSXTMD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCC3CCC(CC3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Propanamido Group: This step involves the reaction of the chromenyl intermediate with a propanoic acid derivative, often using coupling agents like N,N’-carbonyldiimidazole to activate the carboxylic acid.

    Formation of the Final Product: The final step involves the reaction of the intermediate with cyclohexane-1-carboxylic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-({2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The propanamido and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield dihydro derivatives.

Scientific Research Applications

4-({2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

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